1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydroisoquinoline core substituted with a 6-methylpyridin-2-yl group and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the 6-Methylpyridin-2-yl Group: This step often involves a nucleophilic substitution reaction where a suitable pyridine derivative is introduced.
Hydroxylation at the 6-Position: This can be accomplished using various oxidizing agents under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyridine ring.
Substitution: Various substituents can be introduced at different positions on the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: This compound shares the 6-methylpyridin-2-yl group but has a different core structure.
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring but differ in their amide linkage and overall structure.
Imidazole Derivatives: These compounds have a similar heterocyclic nature but differ in their ring structure and functional groups.
Uniqueness
1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific combination of a tetrahydroisoquinoline core with a 6-methylpyridin-2-yl group and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
600648-00-8 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C15H16N2O/c1-10-3-2-4-14(17-10)15-13-6-5-12(18)9-11(13)7-8-16-15/h2-6,9,15-16,18H,7-8H2,1H3 |
InChI Key |
SKSZOMKGBNRXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2C3=C(CCN2)C=C(C=C3)O |
Origin of Product |
United States |
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